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molecular formula C10H8INO B3118952 6-Iodo-7-methoxyisoquinoline CAS No. 244257-63-4

6-Iodo-7-methoxyisoquinoline

Cat. No. B3118952
M. Wt: 285.08 g/mol
InChI Key: VWNBYMCAENDETE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06825181B1

Procedure details

20.5 g (39.6 mmol) of N-(2,2-dimethoxyethyl)-N-(4-iodo-3-methoxybenzyl)-4-methylbenzenesulfonamide was dissolved in a mixture of 240 ml of dioxane and 70 ml of 6 N hydrochloric acid, and the obtained solution was heated under reflux for 2 hours. After the treatment with dichloromethane as the extraction solvent in an ordinary manner, the obtained crude product was dissolved in a mixture of 100 ml of DMF and 100 ml of t-butyl alcohol. 2.54 g (22.6 mmol) of potassium t-butoxide was added to the obtained solution and they were stirred at 40° C. for 3 hours. After the treatment with dichloromethane as the extraction solvent in an ordinary manner, the obtained crude product was purified by the silica gel column chromatography to obtain the title compound.
Name
N-(2,2-dimethoxyethyl)-N-(4-iodo-3-methoxybenzyl)-4-methylbenzenesulfonamide
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.54 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[CH2:4][N:5]([CH2:16][C:17]1[CH:22]=[CH:21][C:20]([I:23])=[C:19]([O:24][CH3:25])[CH:18]=1)S(C1C=CC(C)=CC=1)(=O)=O.ClCCl.CC(C)([O-])C.[K+]>O1CCOCC1.Cl.CN(C=O)C.C(O)(C)(C)C>[I:23][C:20]1[CH:21]=[C:22]2[C:17](=[CH:18][C:19]=1[O:24][CH3:25])[CH:16]=[N:5][CH:4]=[CH:3]2 |f:2.3|

Inputs

Step One
Name
N-(2,2-dimethoxyethyl)-N-(4-iodo-3-methoxybenzyl)-4-methylbenzenesulfonamide
Quantity
20.5 g
Type
reactant
Smiles
COC(CN(S(=O)(=O)C1=CC=C(C=C1)C)CC1=CC(=C(C=C1)I)OC)OC
Name
Quantity
240 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
70 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Step Three
Name
Quantity
2.54 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
were stirred at 40° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the obtained solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was purified by the silica gel column chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
IC=1C=C2C=CN=CC2=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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